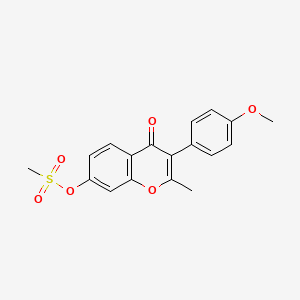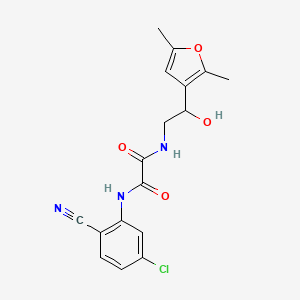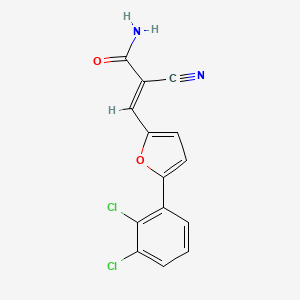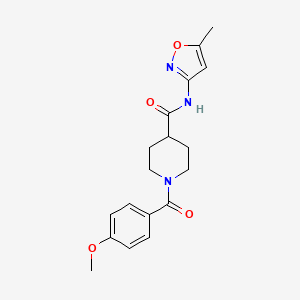![molecular formula C10H14N2O2S B2778535 3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 21639-09-8](/img/structure/B2778535.png)
3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a compound that belongs to the class of 1,2,4-benzothiadiazine 1,1-dioxides . This class of compounds is known for their various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based compounds involves a series of chemical reactions . The process involves the design and synthesis of novel strobilurins analogues, which are then tested against various phytopathogenic fungi . The synthesis process also involves the cyclization of amidines substituted with a 2-chloro-benzenesulfonamide moiety .Molecular Structure Analysis
The molecular structure of “3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is based on the 1,2,4-benzothiadiazine 1,1-dioxide ring . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .Chemical Reactions Analysis
The chemical reactions involved in the formation of “3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” include the cyclization of amidines substituted with a 2-chloro-benzenesulfonamide moiety . This reaction is carried out by refluxing the substrates in pyridine in the presence of equimolar DBU .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthetic Pathways : Research has explored efficient synthetic routes for thiadiazine derivatives, highlighting their relevance in medicinal chemistry and industrial applications. One study demonstrates an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides via ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, indicating their pharmacological potential (Fülöpová et al., 2015).
- Divergent Synthesis : A novel class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines was discovered, showcasing the versatility of these compounds in synthesizing benzimidazoles and benzothiazoles (Naresh et al., 2014).
Biological Applications
- Antibacterial and Antioxidant Activities : Novel biologically active benzothiazine derivatives have been synthesized, displaying significant antibacterial and DPPH radical scavenging activities, emphasizing their potential in developing new therapeutic agents (Zia-ur-Rehman et al., 2009).
- Catalytic Applications : The compounds have been used as efficient catalysts in the synthesis of various organic derivatives, highlighting their utility in green chemistry and organic synthesis (Khazaei et al., 2015).
Pharmaceutical Research
- Cognitive Enhancers : Research into fluorinated benzothiadiazine dioxides has identified compounds with strong activity on AMPA receptors, showing promise as cognitive enhancers after oral administration to rats, underscoring the potential for therapeutic applications in neurology (Francotte et al., 2010).
- Antimicrobial Activity : The synthesis of novel benzothiadiazines and their evaluation for antimicrobial activity against various microorganisms suggest their potential as novel antimicrobial agents (Deohate et al., 2005).
Wirkmechanismus
Target of Action
The primary targets of 3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in muscle cells of the heart and pancreas .
Mode of Action
This compound acts as an activator of ATP-sensitive potassium channels . By opening these channels, it allows potassium ions to flow out of the cell. This hyperpolarizes the cell membrane, making it less likely to depolarize and fire an action potential . This can lead to a decrease in muscle contractility, particularly in the heart and smooth muscle tissue .
Biochemical Pathways
The activation of ATP-sensitive potassium channels by this compound affects several biochemical pathways. It can lead to vasodilation, reducing blood pressure and potentially having antihypertensive effects . It can also inhibit insulin release, which could have implications for glucose metabolism and potentially antidiabetic effects .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a more complete understanding.
Result of Action
The activation of ATP-sensitive potassium channels by this compound can have several cellular effects. It can decrease the excitability of cells, leading to a decrease in muscle contractility . This can result in a decrease in blood pressure and potentially provide antihypertensive effects . Additionally, the inhibition of insulin release can affect glucose metabolism, potentially providing antidiabetic effects .
Eigenschaften
IUPAC Name |
3-propyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-2-5-10-11-8-6-3-4-7-9(8)15(13,14)12-10/h3-4,6-7,10-12H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAXNFKXCQNXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1NC2=CC=CC=C2S(=O)(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)



![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2778460.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2778462.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylpropanamide](/img/structure/B2778467.png)


![2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2778471.png)
![1-[3-[(2-Fluorophenyl)methoxy]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2778473.png)
